2-(Difluoromethyl)-6-methylpyridine

Übersicht

Beschreibung

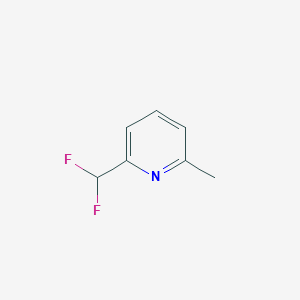

2-(Difluoromethyl)-6-methylpyridine is an organic compound belonging to the pyridine family It features a difluoromethyl group and a methyl group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 6-methylpyridine using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethylating agent.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-6-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of metal catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction, making it more suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethyl)-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 2-(Methyl)-6-methylpyridine.

Substitution: Various substituted pyridines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Bioisosteric Replacement

Recent studies have demonstrated that 2-(difluoromethyl)-6-methylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide. This substitution is significant in drug design, as it can enhance the biological activity of compounds while maintaining their physicochemical properties. For instance, a library of derivatives derived from this compound was tested against quorum sensing activity in Pseudomonas aeruginosa, showing improved efficacy compared to traditional compounds like 4NPO .

Quorum Sensing Inhibition

The compound has been evaluated for its ability to inhibit quorum sensing, which is crucial for bacterial communication and biofilm formation. Specific derivatives exhibited IC50 values comparable to or better than existing inhibitors, indicating potential for development as therapeutic agents against bacterial infections .

Agrochemicals

Intermediate in Synthesis

this compound is recognized as an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized in the formulation of various pesticides and fungicides, contributing to enhanced agricultural productivity. For example, fluorinated pyridines are often employed in the synthesis of fungicides like picoxystrobin, which are vital for crop protection .

Chemical Synthesis

Fluorination Reactions

The compound plays a role in late-stage difluoromethylation processes, where it can be involved in reactions that introduce difluoromethyl groups into organic molecules. This is particularly useful in modifying the lipophilicity and bioavailability of pharmaceutical compounds . The ability to modulate these properties through difluoromethylation is crucial for optimizing drug candidates during the development phase.

Research and Development Trends

Emerging Applications

Ongoing research continues to explore the potential applications of this compound in various domains:

- Drug Discovery : As a bioisostere, it opens new avenues for creating more effective drugs with fewer side effects.

- Environmental Chemistry : Its derivatives may also be assessed for their environmental impact and biodegradability, aligning with green chemistry principles .

Data Table: Comparative Analysis of Applications

Case Studies

-

Quorum Sensing Inhibition Study

A study evaluated several derivatives of this compound for their ability to inhibit quorum sensing. Compounds showed varying degrees of effectiveness, with some demonstrating significant anti-biofilm activity at lower concentrations than traditional inhibitors . -

Agrochemical Development

Research into the synthesis pathways of pyridine-based agrochemicals has highlighted the efficiency of using this compound as an intermediate. The yield and purity of synthesized compounds were notably high, suggesting its utility in large-scale production settings .

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-6-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-(Trifluoromethyl)-6-methylpyridine

- 2-(Chlorodifluoromethyl)-6-methylpyridine

- 2-(Fluoromethyl)-6-methylpyridine

Comparison: 2-(Difluoromethyl)-6-methylpyridine is unique due to its difluoromethyl group, which provides a balance between lipophilicity and hydrogen bonding ability. This makes it distinct from trifluoromethyl and chlorodifluoromethyl analogs, which may have different physicochemical properties and biological activities .

Biologische Aktivität

2-(Difluoromethyl)-6-methylpyridine is a pyridine derivative notable for its unique difluoromethyl group, which enhances its biological activity and potential applications in medicinal chemistry. This compound has garnered attention for its interactions with various biological systems, including enzyme inhibition and antimicrobial properties.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₆F₂N

- Molecular Weight : 145.13 g/mol

This compound's difluoromethyl group provides a balance between lipophilicity and hydrogen bonding, making it a valuable candidate for drug development.

Enzyme Inhibition

One of the significant biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and the inhibition can lead to altered pharmacokinetics of co-administered drugs. Studies have shown that this compound can effectively inhibit CYP1A2, suggesting potential drug-drug interactions that require further investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated a library of derivatives, including this compound, against Pseudomonas aeruginosa and found significant quorum sensing inhibition and antibiofilm formation capabilities. The IC50 values for selected derivatives were comparable or superior to those of established inhibitors, highlighting the compound's potential in combating bacterial infections .

Study on Quorum Sensing Inhibition

In a study focused on quorum sensing inhibition, compounds derived from this compound were synthesized and tested for their ability to disrupt biofilm formation in Pseudomonas aeruginosa. The results indicated that certain derivatives achieved IC50 values of 19 ± 1.01 μM, demonstrating effective inhibition compared to traditional inhibitors like 4NPO (IC50 of 33 ± 1.12 μM) .

CYP1A2 Inhibition Assessment

Another significant study explored the inhibitory effects of this compound on CYP1A2 activity. The compound was shown to significantly reduce enzyme activity in vitro, suggesting its potential use in modulating drug metabolism pathways. This property could be beneficial in designing drugs with improved efficacy and safety profiles.

Research Findings Summary

| Study Focus | Findings | IC50 Values |

|---|---|---|

| Quorum Sensing Inhibition | Effective against Pseudomonas aeruginosa | Compounds: 19 ± 1.01 μM |

| CYP1A2 Enzyme Inhibition | Significant reduction in enzyme activity | Not specified |

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDRKKLXVSNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716744 | |

| Record name | 2-(Difluoromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029691-30-2 | |

| Record name | 2-(Difluoromethyl)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates as described in the research?

A1: The research outlines a two-step synthesis of this compound-3,5-dicarboxylates [, ]. Initially, α,β-unsaturated trifluoromethyl ketones are reacted with primary enamines in the presence of phosphorus oxychloride/pyridine adsorbed on silica gel. This yields 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. Subsequently, a dehydrofluorination reaction is performed using DBU/piperazine, resulting in the desired this compound-3,5-dicarboxylates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.